2,4-Dimethyl-6-prop-2-enylaniline
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Overview
Description
2,4-Dimethyl-6-prop-2-enylaniline is an organic compound belonging to the class of anilines Anilines are aromatic amines, characterized by a benzene ring attached to an amino group This particular compound features two methyl groups and a prop-2-enyl group attached to the benzene ring, making it a substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-prop-2-enylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and selectivity. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-prop-2-enylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
2,4-Dimethyl-6-prop-2-enylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-prop-2-enylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.
6-Prop-2-enylaniline: Lacks the methyl groups, which can affect its chemical properties and reactivity.
Uniqueness
2,4-Dimethyl-6-prop-2-enylaniline is unique due to the presence of both methyl and prop-2-enyl groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,4-dimethyl-6-prop-2-enylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-5-10-7-8(2)6-9(3)11(10)12/h4,6-7H,1,5,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXIDODOHMKKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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